molecular formula C11H21ClO2 B8633666 Octyl 2-chloropropanoate

Octyl 2-chloropropanoate

Cat. No. B8633666
M. Wt: 220.73 g/mol
InChI Key: BGMYDZVCAOVIPM-UHFFFAOYSA-N
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Patent
US05057427

Procedure details

Racemic 2-chloropropionate octyl ester was prepared by reacting 130 gm (1.0 mol) of n-octanol with 127 gm (1.0 mol) of 2-chloropropionyl chloride in 240 ml of pyridine and 50 ml of tetrahydrofuran. The reaction was carried out for 24 hours after which the solution was washed with 100 ml of 1 N HCl and 100 ml of distilled water. 500 ml of ether was added, then washed with 3×500 ml of saturated solution of NaHCO3 and 500 ml of saturated solution of NaCl. The organic phase was finally dried over MgSO4. The total weight of 2-chloropropionate octyl ester obtained was 248 gm.
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
127 g
Type
reactant
Reaction Step Two
Quantity
240 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[Cl:10][CH:11]([CH3:15])[C:12](Cl)=[O:13]>N1C=CC=CC=1.O1CCCC1>[CH2:1]([O:9][C:12](=[O:13])[CH:11]([Cl:10])[CH3:15])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]

Inputs

Step One
Name
Quantity
130 g
Type
reactant
Smiles
C(CCCCCCC)O
Step Two
Name
Quantity
127 g
Type
reactant
Smiles
ClC(C(=O)Cl)C
Step Three
Name
Quantity
240 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
after which the solution was washed with 100 ml of 1 N HCl and 100 ml of distilled water
ADDITION
Type
ADDITION
Details
500 ml of ether was added
WASH
Type
WASH
Details
washed with 3×500 ml of saturated solution of NaHCO3 and 500 ml of saturated solution of NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was finally dried over MgSO4

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(CCCCCCC)OC(C(C)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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